molecular formula C6H5Br2NO B060836 4,6-Dibromo-2-methylpyridin-3-ol CAS No. 188923-75-3

4,6-Dibromo-2-methylpyridin-3-ol

Cat. No.: B060836
CAS No.: 188923-75-3
M. Wt: 266.92 g/mol
InChI Key: NRZJXHGQGKQDDF-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dibromo-2-methylpyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 4,6-Dimethoxy-2-methylpyridin-3-ol.

    Oxidation: 4,6-Dibromo-2-methylpyridin-3-one.

    Reduction: 2-Methylpyridin-3-ol.

Comparison with Similar Compounds

Uniqueness: 4,6-Dibromo-2-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. The combination of bromine atoms, a hydroxyl group, and a methyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,6-dibromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZJXHGQGKQDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466250
Record name 4,6-Dibromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188923-75-3
Record name 4,6-Dibromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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